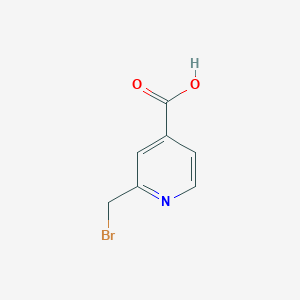

2-Bromomethyl-isonicotinic acid

Description

Significance of Isonicotinic Acid Scaffolds in Synthetic Methodologies

The isonicotinic acid scaffold, or pyridine-4-carboxylic acid, is of particular importance in the design and synthesis of functional molecules. wikipedia.orgontosight.ai Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. chempanda.com The pyridine (B92270) ring acts as a bioisostere for a phenyl group in many drug candidates, offering improved solubility and metabolic stability. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the construction of amides, esters, and other derivatives with diverse biological activities. wikipedia.org

In medicinal chemistry, isonicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai They can act as inhibitors or modulators of specific enzymes or receptors, a property attributed to the unique electronic and structural characteristics of the isonicotinic acid framework. ontosight.ainih.gov The synthesis of these derivatives often involves multi-step reactions, where the isonicotinic acid core serves as a robust starting material for the introduction of various functional groups. ontosight.ai

Role of Halomethyl Functionalities in Advanced Organic Synthesis

Halomethyl groups, particularly bromomethyl and chloromethyl groups, are highly valuable functionalities in organic synthesis due to their reactivity as electrophiles. The presence of a halogen atom on a methyl group attached to an aromatic or heterocyclic ring renders the benzylic-type carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of substituents, making halomethyl compounds key intermediates in the construction of complex molecular architectures.

The utility of halomethyl groups stems from their ability to participate in a wide range of chemical transformations, including:

Nucleophilic Substitution Reactions: They readily react with a plethora of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds.

Wittig and Related Reactions: They can be converted into phosphonium (B103445) salts, which are precursors to ylides for olefination reactions.

Formation of Organometallic Reagents: They can be used to generate Grignard or organolithium reagents, further expanding their synthetic utility.

N-halo compounds are versatile reagents that can be used for halogenations, oxidations, and the protection and deprotection of functional groups. researchgate.net The development of new synthetic methods often relies on the strategic incorporation of a halomethyl group to enable key bond-forming steps.

Historical Development and Evolution of Bromomethyl Pyridines as Synthetic Intermediates

The use of bromomethyl pyridines as synthetic intermediates has evolved significantly with the advancement of organic synthesis. Initially, their preparation often involved harsh conditions and the use of hazardous reagents. However, the growing importance of pyridine-containing compounds in pharmaceuticals and materials science has driven the development of milder and more efficient synthetic routes.

For instance, the synthesis of 2-bromo-6-chloromethylpyridine, a related halomethyl pyridine, has traditionally required pyrophoric reagents like n-butyllithium and toxic chemicals such as thionyl chloride. mdpi.com More recent methodologies have focused on utilizing safer and easier-to-handle reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride, which operate under milder reaction conditions. mdpi.com

The reactivity of bromomethyl pyridines makes them valuable precursors for a wide range of derivatives. For example, 2-(Bromomethyl)pyridine (B1332372) hydrobromide is a commercially available reagent used in the preparation of various complex molecules through nucleophilic substitution reactions. sigmaaldrich.com The development of efficient methods for the synthesis and utilization of bromomethyl pyridines continues to be an active area of research, driven by the demand for novel pyridine-based compounds with specific functional properties.

Detailed Research Findings on 2-Bromomethyl-isonicotinic Acid

Currently, publicly available, peer-reviewed research specifically detailing the synthesis, properties, and reactivity of "this compound" is limited. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. However, in-depth studies focusing solely on this particular molecule are not readily found in major chemical databases like SciFinder and others. cas.org

The synthesis of the closely related 2-(bromomethyl)pyridine can be achieved from its hydrobromide salt by reaction with a base like potassium carbonate. chemicalbook.com This suggests a potential route to this compound could involve the bromination of 2-methyl-isonicotinic acid. The reactivity of the bromomethyl group would be expected to be similar to other benzylic bromides, making it a useful intermediate for further functionalization.

While direct research on this compound is scarce, the individual components of the molecule—the isonicotinic acid scaffold and the bromomethyl group—are well-studied. This allows for predictions about its potential reactivity and utility in organic synthesis. The isonicotinic acid moiety provides a site for esterification or amidation, while the bromomethyl group is a prime target for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

2-(bromomethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6BrNO2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,4H2,(H,10,11) |

InChI Key |

ZNPHQHYDHCCHRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CBr |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Bromomethyl Isonicotinic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 2-bromomethyl-isonicotinic acid involves nucleophilic substitution at the benzylic-like bromomethyl group. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. These reactions are typically carried out under conditions that facilitate the displacement of the bromide leaving group.

Reactions with Oxygen-Centered Nucleophiles (e.g., Ether, Ester Formation)

While direct experimental data for the reaction of this compound with oxygen-centered nucleophiles is not extensively documented in readily available literature, analogous reactions with similar 2-(halomethyl)pyridine derivatives suggest that it readily undergoes substitution with alkoxides and carboxylates. For instance, the reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would be expected to yield 2-(methoxymethyl)-isonicotinic acid.

Similarly, ester formation can be achieved by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297), in an appropriate solvent. This would result in the formation of the corresponding acetoxy derivative. The hydrolysis of this intermediate under acidic or basic conditions would then yield 2-(hydroxymethyl)isonicotinic acid. A general procedure for a similar transformation involves heating the halo-derivative with sodium acetate in acetic acid, followed by hydrolysis. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen-Centered Nucleophiles (Analogous)

| Reactant | Nucleophile | Product |

| 2-(Bromomethyl)pyridine (B1332372) | Sodium Methoxide | 2-(Methoxymethyl)pyridine |

| 2-(Bromomethyl)pyridine | Sodium Acetate | 2-(Acetoxymethyl)pyridine |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amine, Amide, and Azole Formation)

The reaction of this compound and its derivatives with nitrogen-centered nucleophiles is a well-established method for the synthesis of a variety of nitrogen-containing compounds. Primary and secondary amines readily displace the bromide to form the corresponding 2-(aminomethyl)isonicotinic acid derivatives. ucalgary.ca These reactions are typically performed in the presence of a base to neutralize the hydrobromic acid byproduct.

The use of excess amine is a common strategy to drive the reaction to completion and minimize the formation of the dialkylated product. ucalgary.ca Alternatively, using a non-nucleophilic base allows for stoichiometric control of the reactants.

Heterocyclic amines, such as imidazoles and triazoles, also serve as effective nucleophiles. For example, 2-(bromomethyl)pyridine hydrobromide has been used to prepare 3-(carboxymethyl)-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium trifluoroacetate. sigmaaldrich.com This highlights the utility of this reaction in creating complex heterocyclic structures.

Table 2: Reactions of 2-(Bromomethyl)pyridine Derivatives with Nitrogen-Centered Nucleophiles

| Electrophile | Nucleophile | Product | Reference |

| 2-(Bromomethyl)pyridine hydrobromide | 1H-1,2,3-Triazole | 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine | sigmaaldrich.com |

| 2-(Bromomethyl)pyridine hydrobromide | Morpholine | 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one | sigmaaldrich.com |

| 2-(Bromomethyl)pyridine hydrobromide | Ethylenediamine | 2-[N-(ethylenediamino)-methyl]-pyridine | sigmaaldrich.com |

Reactions with Sulfur and Other Heteroatom Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiolate salts, are highly effective in displacing the bromide of this compound. The high nucleophilicity of sulfur ensures that these reactions proceed efficiently, often under mild conditions, to yield 2-(thiomethyl)isonicotinic acid derivatives. For instance, 2-(bromomethyl)pyridine hydrobromide reacts with 2-aminoethanethiol to form 2-[N-(2-aminoethanethiol) methyl]-pyridine. sigmaaldrich.com The reaction of 2-bromopyridine (B144113) with thiophenol in water has also been reported, suggesting that similar reactions with the bromomethyl derivative are feasible. researchgate.net

Carbon-Carbon Bond Forming Reactions

The versatility of this compound extends to the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. This can be achieved through organometallic cross-coupling reactions or by reaction with various carbon nucleophiles.

Organometallic Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

While the bromomethyl group itself is not typically the reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki or Stille, the pyridine (B92270) ring can be functionalized with a halogen (e.g., at the 5- or 6-position) to enable such transformations. However, the bromomethyl moiety can participate in other types of coupling reactions. For example, electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes has been demonstrated to produce bipyridine derivatives. nih.gov

More commonly, the analogous 2-bromopyridine derivatives are used in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 2-bromopyridines with aryl boronic acids is a widely used method for the synthesis of 2-arylpyridines. nih.govresearchgate.net Similarly, the Stille reaction, which couples organotin compounds with organic halides, is also applicable to 2-halopyridines. wikipedia.orgorganic-chemistry.org These reactions provide a powerful means to introduce aryl and vinyl substituents onto the pyridine core, which can be seen as analogous to potential transformations of a suitably modified this compound scaffold.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridine Derivatives (Analogous)

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Suzuki Coupling | 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂, Ligand | 2-Arylpyridine | researchgate.net |

| Stille Coupling | 2-Bromopyridine, Organostannane | Pd(PPh₃)₄ | 2-Arylpyridine | wikipedia.org |

Reactions with Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)

The electrophilic nature of the bromomethyl group allows for reaction with carbon-based nucleophiles such as enolates and Grignard reagents.

The alkylation of enolates with alkyl halides is a fundamental carbon-carbon bond-forming reaction. ucalgary.calibretexts.org While specific examples with this compound are scarce, it is expected to react with enolates derived from ketones, esters, or malonates in an SN2 fashion. fiveable.mepressbooks.pub The reaction would involve the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by the addition of this compound to yield the α-alkylated product. youtube.com

Table 4: Alkylation of Enolates (General Reaction)

| Enolate Source | Alkylating Agent | Product Type | Reference |

| Ketone | This compound (expected) | α-(Isonicotinic acid-2-ylmethyl) ketone | libretexts.org |

| Diethyl malonate | This compound (expected) | Diethyl 2-(Isonicotinic acid-2-ylmethyl)malonate | pressbooks.pub |

Grignard reagents, being potent carbon nucleophiles, can also react with the bromomethyl group. masterorganicchemistry.com However, the presence of the acidic carboxylic acid proton would complicate this reaction, as the Grignard reagent would be consumed in an acid-base reaction. Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary prior to reaction with a Grignard reagent. Following protection, the Grignard reagent would attack the bromomethyl carbon to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net For example, the reaction of methyl 2-(bromomethyl)isonicotinate with a Grignard reagent (R-MgBr) would be expected to yield methyl 2-(R-methyl)isonicotinate after workup.

Intramolecular Cyclization Reactions for Heterocycle Formation

While direct intramolecular cyclization of this compound is challenging due to the acidic proton of the carboxylic acid, its derivatives, particularly esters and amides, are excellent substrates for the synthesis of fused heterocyclic systems. These reactions typically proceed via an intramolecular nucleophilic substitution, where a nucleophilic atom within the molecule displaces the bromide ion from the bromomethyl group.

The general strategy involves the initial conversion of the carboxylic acid to a functional group containing a nucleophile, followed by the intramolecular cyclization step. For instance, conversion to an amide introduces a nucleophilic nitrogen atom that can readily attack the electrophilic carbon of the bromomethyl group.

Table 1: Examples of Intramolecular Cyclization Reactions for Heterocycle Formation from Derivatives of this compound

| Derivative | Reagent/Conditions | Product | Heterocyclic System Formed |

| 2-Bromomethyl-isonicotinamide | Base (e.g., NaH, K₂CO₃) | Pyrrolo[3,4-c]pyridin-3(2H)-one | Fused γ-lactam |

| N-substituted-2-bromomethyl-isonicotinamide | Base (e.g., NaH, K₂CO₃) | N-substituted Pyrrolo[3,4-c]pyridin-3(2H)-one | N-substituted fused γ-lactam |

| This compound hydrazide | Base (e.g., NaH, K₂CO₃) | Pyridazino[4,5-c]pyridin-4(3H)-one | Fused pyridazinone |

The formation of these fused heterocycles is a powerful tool in medicinal chemistry and materials science, as it allows for the construction of complex, rigid scaffolds from a relatively simple starting material. The specific heterocyclic system formed can be tuned by the choice of the nucleophile introduced in the derivatization step.

Reductive Transformations

The bromomethyl group of this compound can undergo reductive transformations to yield 2-methyl-isonicotinic acid. This process, known as reductive dehalogenation, can be achieved through various methods common in organic synthesis.

One of the most common methods is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond.

Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or more powerful reducing agents like lithium aluminum hydride (LiAlH₄), can also effect this transformation. However, with LiAlH₄, the carboxylic acid would also be reduced to an alcohol. A milder approach involves the use of radical-based reducing agents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Table 2: Common Reagents for the Reductive Dehalogenation of this compound

| Reagent System | Reaction Type | Product |

| H₂, Pd/C | Catalytic Hydrogenation | 2-Methyl-isonicotinic acid |

| NaBH₄, NiCl₂ | Hydride Reduction | 2-Methyl-isonicotinic acid |

| Bu₃SnH, AIBN | Radical Reduction | 2-Methyl-isonicotinic acid |

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule that might be sensitive to reduction.

Mechanistic Studies of Key Reactions Involving the Bromomethyl Group

The key reactions involving the bromomethyl group of this compound are predominantly nucleophilic substitution reactions. The mechanism of these reactions is typically a bimolecular nucleophilic substitution (Sₙ2). libretexts.orgopenstax.org

In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the side opposite to the leaving group (the bromide ion). openstax.orgmasterorganicchemistry.com This "backside attack" leads to a transition state where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking. openstax.orgmasterorganicchemistry.com The reaction proceeds in a single, concerted step. libretexts.org

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (this compound or its derivative) and the nucleophile, making it a second-order reaction. openstax.orgyoutube.com The general rate law can be expressed as: Rate = k[Substrate][Nucleophile]. openstax.org

The structure of the substrate plays a crucial role in the facility of the Sₙ2 reaction. Primary halides, such as the bromomethyl group in this compound, are highly reactive towards Sₙ2 displacement due to the low steric hindrance around the reaction center. youtube.com The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the benzylic-like carbon, making it more susceptible to nucleophilic attack.

If the nucleophile is part of the same molecule (as in the intramolecular cyclizations discussed in section 3.3), the mechanism is still Sₙ2, but it is an intramolecular variant. The principles of backside attack and a concerted mechanism still apply.

Applications of 2 Bromomethyl Isonicotinic Acid As a Synthetic Building Block

Construction of Complex Polyheterocyclic Architectures

The rigid framework of the pyridine (B92270) ring combined with the reactivity of the bromomethyl and carboxylic acid groups makes 2-bromomethyl-isonicotinic acid an ideal starting material for the synthesis of complex polyheterocyclic systems. These scaffolds are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

This compound is a key precursor for the synthesis of various pyrido-fused heterocyclic systems, most notably indolizine (B1195054) derivatives. organic-chemistry.orgnih.govrsc.org The general strategy involves the reaction of the 2-(bromomethyl)pyridine (B1332372) moiety with a suitable nucleophile to form a pyridinium (B92312) salt. Subsequent treatment with a base generates a pyridinium ylide, a highly reactive 1,3-dipole. This ylide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as activated alkenes or alkynes, to construct the five-membered pyrrole (B145914) ring fused to the parent pyridine, yielding the indolizine core.

The presence of the carboxylic acid group at the 4-position of the isonicotinic acid backbone offers several advantages. It can modulate the reactivity of the pyridine ring and can be carried through the reaction sequence to be present in the final indolizine product. This allows for further functionalization, for example, through amide bond formation, which can be crucial for tuning the biological activity or physical properties of the molecule. Alternatively, the carboxylic acid can be protected as an ester prior to the cycloaddition and deprotected later, or it can be involved in subsequent intramolecular cyclization steps.

A typical reaction sequence is outlined below:

| Step | Reaction | Description |

| 1 | Quaternization | Reaction of this compound (or its ester) with a suitable species (e.g., triphenylphosphine) or directly with a π-system to form a pyridinium salt. |

| 2 | Ylide Formation | Treatment of the pyridinium salt with a base (e.g., triethylamine (B128534) or potassium carbonate) to generate the corresponding pyridinium ylide. |

| 3 | [3+2] Cycloaddition | Reaction of the in situ generated ylide with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to afford the fused indolizine system. |

This methodology provides a convergent and efficient route to highly substituted indolizine scaffolds that are otherwise difficult to access.

The bifunctional nature of this compound also lends itself to the construction of more complex three-dimensional structures such as bridged and macrocyclic systems. While specific examples starting from this exact compound are not extensively documented, its structure is well-suited for such syntheses. One potential approach involves a tandem intermolecular and intramolecular reaction sequence.

For instance, the carboxylic acid could first react with a long-chain diamine or diol under high dilution conditions to favor macrocyclization. The remaining free amino or hydroxyl group could then undergo an intramolecular nucleophilic substitution with the bromomethyl group to form a bridged macrocycle. Alternatively, the bromomethyl group could first react with a suitable nucleophile on a large scaffold, followed by an intramolecular amidation or esterification involving the carboxylic acid to close the macrocyclic ring.

These strategies could lead to the formation of novel pyridinophanes or other complex macrocycles with a pyridine unit embedded within the larger ring system. Such structures are of interest in supramolecular chemistry as host molecules for guest binding or as scaffolds for the development of novel catalysts and materials.

Precursor in Medicinal Chemistry Research (Methodological Focus)

In the field of medicinal chemistry, the rapid generation of diverse molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as a valuable starting material in this context, enabling both scaffold diversification for library synthesis and the targeted synthesis of bioisosteric analogues.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of chemical libraries due to their ability to generate complex molecules in a single step from three or more starting materials. researchgate.netnih.govnih.govbeilstein-journals.orgresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in drug discovery. researchgate.netnih.govnih.govbeilstein-journals.orgresearchgate.net

This compound is an ideal candidate for incorporation into such MCR-based library synthesis. The carboxylic acid functionality can participate directly in the Ugi or Passerini reaction, leading to the formation of α-acylamino amides or α-acyloxy carboxamides, respectively. The key advantage of using this particular building block is that the bromomethyl group remains intact during the MCR. This reactive handle can then be used in a subsequent reaction step for further diversification of the scaffold. This "post-MCR modification" strategy allows for the introduction of a wide range of functional groups and structural motifs, exponentially increasing the diversity of the resulting chemical library from a single MCR.

Example of an Ugi Reaction followed by Post-Modification:

| Step | Reaction | Description |

| 1 | Ugi 4-Component Reaction | This compound is reacted with an amine, an aldehyde (or ketone), and an isocyanide to generate a complex bis-amide product containing the intact bromomethyl group. |

| 2 | Post-Ugi Modification | The product from step 1 is treated with a diverse set of nucleophiles (e.g., thiols, amines, phenols) that displace the bromide, leading to a library of compounds with varied substituents at this position. |

This approach allows for the efficient generation of large and diverse libraries of drug-like molecules centered around a pyridine core, which is a common motif in many approved drugs.

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. benthamscience.comnih.govnih.govresearchgate.netu-tokyo.ac.jp This approach is often used to improve potency, selectivity, metabolic stability, or to reduce toxicity. Isonicotinic acid and its derivatives are found in many important drugs, and the ability to synthesize their bioisosteric analogues is of great interest.

This compound is a valuable intermediate for the synthesis of such analogues. The carboxylic acid group can be converted into a variety of known carboxylic acid bioisosteres, such as tetrazoles or oxadiazoles, through established synthetic routes. For example, conversion of the carboxylic acid to an amide, followed by dehydration and reaction with an azide, can yield a tetrazole ring.

Furthermore, the bromomethyl group provides a convenient anchor point for the attachment of other heterocyclic rings that can act as bioisosteres for the pyridine ring itself or for adjacent functional groups. For instance, the bromide can be displaced by a variety of nitrogen, oxygen, or sulfur-containing heterocycles. This allows for systematic structural modifications around the isonicotinic acid core to explore the structure-activity relationships and to optimize the pharmacokinetic properties of a lead compound.

Common Bioisosteric Replacements for the Carboxylic Acid Group:

| Original Group | Bioisosteric Replacement |

| Carboxylic Acid (-COOH) | Tetrazole |

| 1,2,4-Oxadiazole | |

| 1,3,4-Oxadiazole | |

| Acylsulfonamide |

Role in the Synthesis of Advanced Organic Materials

The unique electronic properties and coordination capabilities of the pyridine ring make pyridine-containing molecules valuable components in the design of advanced organic materials, such as functional dyes and metal-organic frameworks (MOFs). amazonaws.comnih.govrsc.orgmdpi.comnih.gov

This compound, with its multiple functional groups, is a promising building block for creating more complex and functional versions of these materials. The pyridinecarboxylic acid moiety can act as a ligand to coordinate with metal ions, forming the nodes of a MOF. amazonaws.comnih.govrsc.orgmdpi.comnih.gov MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. The presence of a bromomethyl group within the MOF structure, originating from the this compound ligand, would provide a reactive site for post-synthetic modification. This would allow for the covalent attachment of other functional molecules to the internal surfaces of the MOF, a powerful strategy for tuning its properties for specific applications.

In the context of functional dyes, the extended π-system of the pyridine ring can be incorporated into larger chromophores. The carboxylic acid can act as an anchoring group to attach the dye to a semiconductor surface, as in dye-sensitized solar cells. The bromomethyl group offers a site for further chemical modification to fine-tune the dye's absorption spectrum, fluorescence properties, or solubility. This could lead to the development of new dyes with improved performance in applications such as solar energy conversion, bioimaging, or as sensors.

Theoretical and Computational Chemistry Studies on 2 Bromomethyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT studies on related isonicotinic acid derivatives have been performed to understand their structural and electronic properties. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to optimize the molecular structure of similar compounds, showing good correlation with experimental data from X-ray crystallography. nih.gov

Such studies typically involve the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies are -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap (ΔE) of 4.0931 eV. nih.gov This energy gap is an indicator of the molecule's kinetic stability.

The electronic properties of 2-Bromomethyl-isonicotinic acid can be similarly investigated using DFT. Key parameters that would be calculated are presented in Table 1.

Table 1: Calculated Electronic Properties for a Representative Isonicotinic Acid Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2700 eV |

| LUMO Energy | -2.1769 eV |

| Energy Gap (ΔE) | 4.0931 eV |

| Total Interaction Energy | 128.8 kJ mol⁻¹ |

| Dipole Moment | Data not available |

Data based on ethyl 5-amino-2-bromoisonicotinate from reference nih.gov.

These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The carboxylic acid group and the bromine atom are expected to be key regions of reactivity.

Ab initio molecular orbital theory, which is based on first principles without empirical parameters, offers a higher level of theory for electronic structure calculations. dtic.mil Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate results, albeit at a greater computational expense. dntb.gov.ua

Benchmark DFT results: By comparing DFT-calculated properties with those from high-level ab initio methods, the accuracy of the chosen DFT functional can be validated.

Investigate excited states: Time-dependent DFT (TD-DFT) and ab initio methods can be used to calculate the energies of electronic excited states, which is important for understanding the molecule's photophysical properties.

Refine reaction energetics: For studying reaction mechanisms, highly accurate energy profiles can be obtained using methods like CCSD(T). dntb.gov.ua

The application of ab initio methods would provide a more rigorous understanding of the electronic properties of this compound, complementing the insights gained from DFT.

Conformational Analysis and Energetics

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring and the C-C bond of the carboxylic acid group. Computational methods can be used to generate a potential energy surface by systematically varying these dihedral angles.

A study on isonicotinic acid self-assembled on a gold surface revealed through DFT calculations that the adsorption energy is dependent on the orientation of the molecule. conicet.gov.ar For an isolated this compound molecule, a similar computational approach would identify the most stable gas-phase conformation. This is typically a conformation where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonds, might be present.

The expected outcome of such an analysis would be a set of low-energy conformers and their relative populations at a given temperature, calculated using the Boltzmann distribution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states. nih.govrsc.org For this compound, several reactions are of interest, including nucleophilic substitution at the bromomethyl group and reactions involving the carboxylic acid.

A computational study of a reaction mechanism would typically involve:

Locating stationary points: This includes the reactants, products, any intermediates, and the transition states connecting them on the potential energy surface.

Calculating activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations confirm that a located transition state correctly connects the desired reactants and products.

While specific mechanistic studies on this compound are not reported, computational studies on similar systems, such as the bromination of alkynes, have been performed using DFT to elucidate the reaction pathways and the structures of intermediates and transition states. researchgate.net A similar approach could be applied to understand the reactivity of the bromomethyl group in this compound with various nucleophiles.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict the reactivity of different sites within a molecule and the selectivity of a reaction. Reactivity indices derived from DFT, such as the Fukui function and local softness, can identify the most electrophilic and nucleophilic sites.

For this compound, these indices would likely indicate that the carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack. The carbonyl carbon of the carboxylic acid is also an electrophilic center. The nitrogen atom of the pyridine ring, on the other hand, is a nucleophilic site.

In reactions with ambident nucleophiles, computational chemistry can be used to predict the regioselectivity by comparing the activation energies for attack at different sites. Similarly, stereoselectivity in reactions can be predicted by calculating the energies of the diastereomeric transition states.

Molecular Modeling for Ligand Design Principles and Interaction Analysis

Isonicotinic acid and its derivatives are known to be ligands for various receptors and metal ions. nih.govresearchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are essential for understanding ligand-protein interactions and for designing new, more potent ligands. cancer.govnih.gov

If this compound were to be considered as a potential ligand, molecular modeling could be used to:

Predict binding modes: Molecular docking simulations can predict the preferred orientation of the ligand within the binding site of a receptor. mdpi.com

Estimate binding affinity: The docking score provides a qualitative estimate of the binding affinity. More rigorous methods like free energy perturbation (FEP) can provide quantitative predictions.

Analyze intermolecular interactions: Molecular dynamics simulations can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. frontiersin.org

A homology model of the nicotinic acid receptor (GPR109A) has been used to guide the design of new agonists. nih.gov A similar workflow could be applied to this compound to assess its potential as a ligand for this or other receptors. The analysis would focus on how the bromomethyl and carboxylic acid groups contribute to binding and specificity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 5-amino-2-bromoisonicotinate |

| Isonicotinic acid |

Future Research Directions and Unexplored Methodological Avenues

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the pyridine (B92270) ring, particularly the activation of otherwise inert C-H bonds, is a formidable challenge in organic synthesis due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netresearchgate.netnih.gov Future research will undoubtedly focus on developing novel catalytic systems to achieve site-selective functionalization of the 2-bromomethyl-isonicotinic acid core, moving beyond classical methods that often require harsh conditions. researchgate.net

Transition-metal and rare-earth metal catalysis have emerged as powerful tools for C-H functionalization. researchgate.netnih.govbeilstein-journals.org For derivatives of this compound, research into the following catalytic reactions holds significant promise:

Ortho-C–H Alkylation: The development of catalysts for the direct alkylation of the C-H bonds on the pyridine ring would be a major advancement. Systems using palladium, rhodium, and rare-earth metal complexes have shown success in the ortho-alkylation of pyridines. researchgate.netnih.govbeilstein-journals.org For instance, rare-earth complexes have been used for the ortho-C(sp2)–H functionalization of pyridines with alkenes. beilstein-journals.org Applying such catalysts to a protected form of this compound could introduce diverse alkyl groups at the C3 or C5 positions, significantly expanding the accessible molecular diversity.

C2-Olefination: Palladium-catalyzed olefination at the C2 position of pyridines has been demonstrated. beilstein-journals.org While the target molecule is already substituted at C2, this methodology could be adapted for related pyridine scaffolds or used in novel ring construction strategies.

Decarboxylative Arylation: Palladium-catalyzed decarboxylative coupling of pyridine N-oxides with heteroarylcarboxylic acids offers a route to introduce heteroaryl moieties. beilstein-journals.org This strategy could be explored by first converting the isonicotinic acid to its N-oxide and then coupling it with various aromatic carboxylic acids to generate biaryl structures.

Future catalysts will likely focus on improving regioselectivity, expanding the substrate scope to include more complex and functionalized molecules, and operating under milder, more sustainable conditions.

Exploration of Bioisosteric Replacements and Molecular Mimicry Beyond Conventional Approaches

Bioisosteric replacement is a cornerstone of medicinal chemistry, used to optimize potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties. drughunter.comnih.govyoutube.comdrughunter.comcambridgemedchemconsulting.com For this compound, both the carboxylic acid and the pyridine ring are prime targets for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor metabolic stability and cell permeability. Research into replacing it with non-classical bioisosteres is a promising avenue. drughunter.comyoutube.com Potential replacements that mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid include:

Tetrazoles

Sulfonamides

5-oxo-1,2,4-oxadiazoles

These groups can offer improved metabolic stability and oral bioavailability while maintaining the necessary interactions with biological targets. drughunter.com

Pyridine Ring Mimics: The pyridine ring itself can be replaced to explore new chemical space and intellectual property. rsc.org The goal is to find other heterocyclic systems that replicate the key electronic and steric features of the pyridine scaffold.

The table below illustrates potential bioisosteric replacements for the key functional moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Sulfonamide, Oxadiazole | Improve metabolic stability, enhance oral bioavailability, maintain acidic properties. drughunter.comyoutube.com |

| Pyridine Ring | Other N-containing heterocycles | Alter core scaffold, explore new intellectual property, modulate physicochemical properties. rsc.org |

| Bromine | Chlorine, Fluorine | Classical isosteres; fine-tune reactivity and steric profile. youtube.com |

Future work will involve not just known bioisosteres but also the design of novel mimics guided by computational chemistry to predict their properties and biological activity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comuc.ptacs.orgnih.gov The integration of flow chemistry with automated platforms is set to revolutionize the synthesis of compound libraries based on the this compound scaffold.

This technology is particularly well-suited for:

Handling Hazardous Intermediates: Reactions involving potentially unstable or hazardous intermediates can be performed more safely at scale. nih.gov

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction conditions (temperature, pressure, catalysts, residence time) to quickly identify optimal parameters.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for isolating and purifying intermediates at each stage. mdpi.comacs.org This significantly shortens synthesis times and reduces waste. For example, a multi-step synthesis of highly substituted pyrazoles has been demonstrated in a telescoped flow process. nih.gov

Future research will focus on developing dedicated flow chemistry modules for specific transformations of pyridine derivatives and integrating them into fully automated synthesis platforms capable of generating large libraries of analogues for high-throughput screening. mdpi.com

Data-Driven and Machine Learning Approaches for Reaction Prediction and Optimization

The use of artificial intelligence and machine learning (ML) is rapidly transforming chemical synthesis. nih.govrjptonline.org These data-driven approaches can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. nih.govchemrxiv.org For a scaffold like this compound, ML can accelerate the discovery of new derivatives by:

Predicting Regioselectivity: Predicting the site of functionalization on the pyridine ring is a significant challenge. nih.gov ML models, trained on large datasets of chemical reactions, can predict the most likely position for reactions like C-H functionalization or Minisci reactions with high accuracy. nih.govchemrxiv.org

Optimizing Reaction Yields: ML algorithms can analyze the complex interplay between reactants, catalysts, solvents, and temperature to predict the conditions that will maximize the yield of a desired product. rjptonline.org

De Novo Drug Design: Generative ML models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target or improved pharmacokinetics.

The development of more sophisticated ML models, trained on larger and more diverse datasets of pyridine chemistry, will be a key research direction. nih.gov Combining ML with automated flow chemistry systems creates a powerful closed-loop platform where the algorithm designs an experiment, the robot performs it, and the results are fed back to the model for iterative learning and optimization.

Design of Optically Active Derivatives and Enantioselective Syntheses

Chirality is a critical feature of many bioactive molecules. The development of methods for the enantioselective synthesis of derivatives of this compound is a crucial future direction to access specific stereoisomers with potentially improved therapeutic indices.

Promising avenues include:

Asymmetric Catalysis: Developing novel chiral catalysts for the enantioselective functionalization of the pyridine ring or its side chains. For example, peptide-based catalysts have been used for the enantioselective N-oxidation of pyridines, which can then be further functionalized. chemistryviews.org Nickel-catalyzed enantioselective C2-alkylation of pyridines has also been reported, providing access to chiral derivatives. acs.org

Synthesis from Chiral Precursors: An alternative strategy involves using chiral building blocks. For instance, the condensation of a pyridine carboxaldehyde derivative with a chiral sulfinamide, followed by reaction with an organometallic reagent, can produce chiral amines with high diastereoselectivity. youtube.com

Asymmetric Cycloadditions: Enantioselective cycloaddition reactions can be used to construct chiral, functionalized ring systems fused to or incorporating the pyridine moiety. nih.gov

Future research will aim to create a toolbox of reliable enantioselective methods applicable to a wide range of pyridine substrates, enabling the systematic synthesis and biological evaluation of optically active derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-bromomethyl-isonicotinic acid, and how can purity be verified?

- Methodological Answer : The synthesis typically involves bromination of isonicotinic acid derivatives under controlled conditions. For example, analogous routes for brominated isonicotinic acids (e.g., 2-bromoisonicotinic acid) use reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile) at 0–25°C . Purity verification requires HPLC (>95% purity threshold) and NMR to confirm the absence of unreacted precursors or side products. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is recommended to confirm molecular identity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromine placement.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Melting point analysis (e.g., 297–299°C for structurally similar 4-bromoisophthalic acid) to assess crystallinity and purity .

- X-ray crystallography for definitive structural elucidation, though this requires high-purity single crystals .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the bromomethyl group. Avoid exposure to moisture and light, as brominated compounds are prone to degradation. Stability tests via periodic HPLC analysis are advised to monitor decomposition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of isonicotinic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Use Lewis acids (e.g., FeCl₃) to enhance bromination at specific positions.

- Optimize solvent polarity (e.g., DMF vs. dichloromethane) to control reaction kinetics.

- Monitor reaction progress with thin-layer chromatography (TLC) or in-situ NMR to terminate reactions before side products dominate. Conflicting regiochemical outcomes in literature may arise from variations in catalyst loading or temperature gradients .

Q. What strategies resolve contradictions in reported spectral data for brominated isonicotinic acids?

- Methodological Answer : Discrepancies in NMR or IR data often stem from:

- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals).

- Impurity interference (e.g., residual acetic acid in HPLC fractions).

- Polymorphism affecting crystallographic data. To resolve, cross-validate with multiple techniques (e.g., compare HRMS with theoretical [M+H]+) and reference spectra from structurally analogous compounds (e.g., 2-bromo-5-iodophenylacetic acid) .

Q. How can reaction yields be improved for this compound in multistep syntheses?

- Methodological Answer : Yield optimization involves:

- Protecting group strategies : Temporarily block the carboxylic acid group during bromination to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction time and improve selectivity.

- Flow chemistry : Enhance reproducibility in scaling up reactions. Pilot studies on similar compounds (e.g., 2-bromo-3-methylisonicotinic acid) show a 15–20% yield increase with these methods .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile intermediate:

- Peptide coupling : Activate carboxylic acid groups via esterification for solid-phase peptide synthesis.

- Biotarget probes : Introduce bromine as a heavy atom for X-ray crystallography of protein-ligand complexes.

- Prodrug development : The bromomethyl group can be replaced with bioactive moieties (e.g., thiols in cysteine protease inhibitors). Experimental designs should include cytotoxicity assays to evaluate unintended reactivity in biological systems .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Provide detailed reaction conditions (solvent, temperature, catalyst).

- Include supplementary data (e.g., NMR spectra, HPLC chromatograms) with accession numbers.

- For known compounds, cite literature confirming identity; for novel derivatives, submit crystallographic data to repositories like the Cambridge Structural Database .

Q. What statistical methods are appropriate for analyzing conflicting biological activity data?

- Methodological Answer : Use dose-response curves (e.g., IC₅₀ values) with error bars representing triplicate experiments. Apply ANOVA to assess significance between datasets. For outliers, re-test under standardized conditions (e.g., fixed cell lines, controlled pH) to isolate variables. Contradictions may arise from differences in assay protocols (e.g., MTT vs. CellTiter-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.